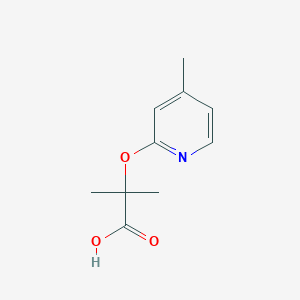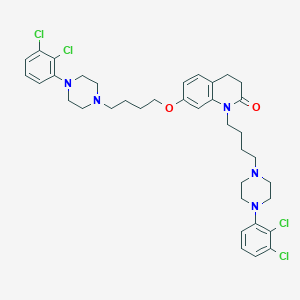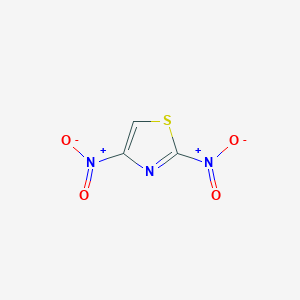
3R-Benzyl-L-glutamate NCA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3R-Benzyl-L-glutamate NCA, also known as γ-benzyl-L-glutamate N-carboxyanhydride, is a derivative of the amino acid glutamate. This compound is primarily used in the synthesis of polypeptides through ring-opening polymerization. Polypeptides synthesized from this compound exhibit unique properties that make them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3R-Benzyl-L-glutamate NCA typically involves the reaction of γ-benzyl-L-glutamate with phosgene or its derivatives. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the N-carboxyanhydride. The process involves the following steps:
Formation of the N-carboxyanhydride: γ-benzyl-L-glutamate is reacted with phosgene in the presence of a base such as triethylamine.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity. Advanced techniques such as high-vacuum and low-temperature polymerization are employed to minimize side reactions and improve the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 3R-Benzyl-L-glutamate NCA undergoes various chemical reactions, including:
Ring-Opening Polymerization (ROP): This is the primary reaction for synthesizing polypeptides.
Substitution Reactions: The benzyl group can be substituted with other functional groups to modify the properties of the resulting polypeptides.
Common Reagents and Conditions:
Major Products:
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3R-Benzyl-L-glutamate NCA involves the ring-opening polymerization initiated by nucleophiles. The N-carboxyanhydride ring is opened by the nucleophile, leading to the formation of a polypeptide chain. The polymerization process is highly controlled, allowing for the synthesis of polypeptides with predictable molecular weights and narrow dispersity . The molecular interactions between the propagating polypeptide and the monomer play a crucial role in the acceleration of the polymerization .
Comparación Con Compuestos Similares
3R-Benzyl-L-glutamate NCA is compared with other similar compounds such as:
β-Benzyl-L-aspartate NCA: Similar to this compound, this compound is used in the synthesis of polypeptides but has different side chain properties.
O-Benzyl-L-serine NCA: This compound also undergoes ring-opening polymerization to form polypeptides with unique properties.
Nε-Benzyloxycarbonyl-L-lysine NCA: Used for synthesizing polypeptides with lysine residues, offering different functionalization possibilities.
Uniqueness: this compound is unique due to its ability to form polypeptides with a high degree of control over molecular weight and structure. The benzyl group provides additional functionality, allowing for further modifications and applications .
Propiedades
Fórmula molecular |
C13H13NO5 |
|---|---|
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
(3R)-3-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]-4-phenylbutanoic acid |
InChI |
InChI=1S/C13H13NO5/c15-10(16)7-9(6-8-4-2-1-3-5-8)11-12(17)19-13(18)14-11/h1-5,9,11H,6-7H2,(H,14,18)(H,15,16)/t9-,11+/m1/s1 |
Clave InChI |
KIKSJGUAZOUJIU-KOLCDFICSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H](CC(=O)O)[C@H]2C(=O)OC(=O)N2 |
SMILES canónico |
C1=CC=C(C=C1)CC(CC(=O)O)C2C(=O)OC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


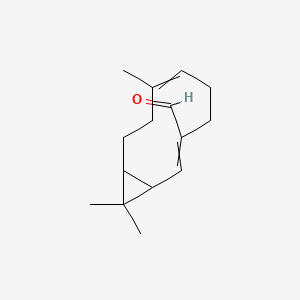
![rel-(2R,3aR,5S,6S,6aS)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate](/img/structure/B13852150.png)
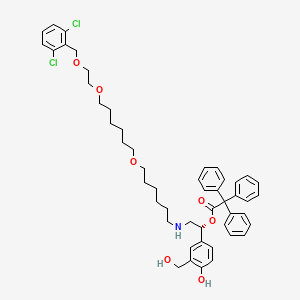
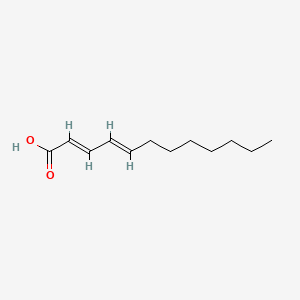
![[4-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-2-yl]hydrazine](/img/structure/B13852162.png)
![(Acetato-kO)[[2,2'-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]](2-)]-, [SP-5-13-(1R-trans)]-cobalt](/img/structure/B13852169.png)
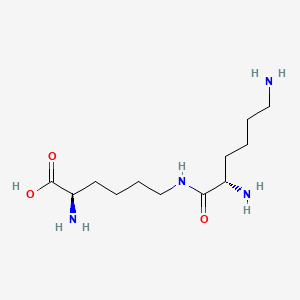
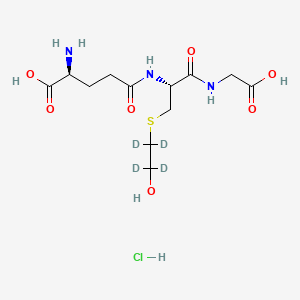
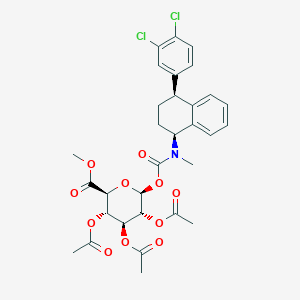
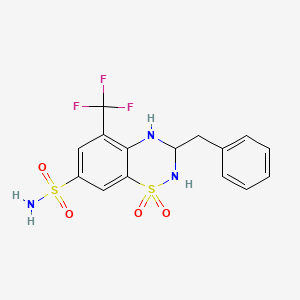
![4'-[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile-d7](/img/structure/B13852220.png)
